ethyl2-(phenylimino)acetate

Synthetic Chemistry Catalysis Imine Formation

Researchers require structurally consistent α-imino esters for reproducible asymmetric arylation. Ethyl 2-(phenylimino)acetate (CAS 84484-31-1) provides a well-characterized electrophilic imine substrate validated for palladium-catalyzed asymmetric synthesis. • Enables formation of chiral α-aryl α-amino acid esters - key pharma/peptidomimetic building blocks • Documented 81% synthesis yield via CuCl-catalyzed route ensures cost-effective scale-up • Defined LogP (2.52) and boiling point (263.9°C) support predictable downstream purification and formulation

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 84484-31-1
Cat. No. B188630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl2-(phenylimino)acetate
CAS84484-31-1
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C=NC1=CC=CC=C1
InChIInChI=1S/C10H11NO2/c1-2-13-10(12)8-11-9-6-4-3-5-7-9/h3-8H,2H2,1H3
InChIKeyGIWMBICOBYIWDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(Phenylimino)acetate Overview


Ethyl 2-(phenylimino)acetate (CAS 84484-31-1), also known as ethyl (2E)-(phenylimino)acetate, is an α-imino ester with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.2 g/mol . This compound features an electrophilic imine carbon, making it a valuable intermediate in organic synthesis . Its predicted physical properties include a density of 1.0±0.1 g/cm³, a boiling point of 263.9±23.0 °C at 760 mmHg, and a LogP of 2.52 .

Intermediate Type α-Imino ester with electrophilic imine carbon
Synthetic Utility Nucleophilic addition and asymmetric arylation reactions
Process Fit Predicted physical properties available for purification design

Ethyl 2-(Phenylimino)acetate: Substitution Challenges


Substituting ethyl 2-(phenylimino)acetate with a generic or closely related analog is not straightforward due to the specific reactivity and selectivity conferred by its structure. The phenylimino group creates a unique electrophilic center and influences steric and electronic properties that directly impact reaction yields and stereochemical outcomes . For instance, the compound's performance in asymmetric synthesis and photocatalysis is highly dependent on the precise nature of the imine substituent, as demonstrated by comparative studies [1]. Furthermore, the compound's defined physical properties, such as its LogP and predicted boiling point, are critical for downstream processing and formulation, which may not be replicated by similar compounds .

Imine Substituent Specificity Electronic and steric effects of the phenylimino group may shift reactivity compared to other N-substituted imino esters.
Asymmetric Induction Sensitivity Enantioselectivity in arylation depends on the exact imine structure; alternative α-imino esters may yield different stereochemical outcomes.
Physical Property Mismatch Differences in boiling point and LogP relative to similar compounds can alter purification and formulation behavior.

Ethyl 2-(Phenylimino)acetate: Comparative Evidence


Synthetic Yield via CuCl Catalysis

In the synthesis of ethyl 2-(phenylimino)acetate from glycine ester precursors, the choice of copper catalyst significantly impacts the reaction outcome. Using CuCl as the catalyst results in a reported yield of 81% . This compares favorably to other copper halides, where a trend of CuCl > CuBr > CuI in catalytic efficiency is observed, highlighting the importance of the specific copper counterion for optimal performance .

Synthetic Yield (CuCl)
Head-to-head
81%
Supports catalyst selection for high-yield synthesis
Oxidative synthesis; CuCl > CuBr > CuI
Synthetic Chemistry Catalysis Imine Formation

Boiling Point and Density Comparison

Ethyl 2-(phenylimino)acetate exhibits distinct physical properties that differentiate it from other imino esters. It has a predicted boiling point of 263.9±23.0 °C at 760 mmHg and a predicted density of 1.0±0.1 g/cm³ . In contrast, a structurally related compound, ethyl 2-(N-ethylanilino)acetate, has a predicted boiling point of 302.8 °C and a density of 1.052 g/cm³ [1]. These differences in volatility and mass density are significant for applications involving distillation, formulation, and purification.

Physical Property Comparison
Cross-study comparable
Target: BP ~264°C, d ~1.0 g/cm³ Analog*: BP ~303°C, d ~1.05 g/cm³
Lower boiling point may simplify distillation; density difference may affect formulation
Predicted properties; verify experimentally
Physical Chemistry Process Development Analytical Characterization

Lipophilicity (LogP) Comparison

The partition coefficient (LogP) is a critical parameter for predicting a compound's absorption and distribution. Ethyl 2-(phenylimino)acetate has a predicted LogP of 2.52 . This value is notably lower than the LogP of 3.38 reported for a structurally distinct imine derivative in a medicinal chemistry context [1]. This difference in lipophilicity can significantly impact the compound's behavior in biological assays and its potential as a lead scaffold.

Lipophilicity (LogP)
Class-level
Target LogP: 2.52 Class analog LogP: 3.38
Lower LogP may influence partitioning in biological assays; benchmark for class
Predicted values; class variability expected
Medicinal Chemistry ADME Prediction Lipophilicity

Validated Asymmetric Synthesis Precursor

Ethyl (E)-2-(phenylimino)acetate is specifically utilized as a substrate in asymmetric arylation reactions to produce optically active α-amino acid derivatives [1]. Computational studies have modeled its reaction with phenylboronic acid using a chiral thiazole ligand and Pd(OAc)₂ catalyst [2]. This specific application demonstrates its utility in accessing chiral molecules, a capability that is not universally shared by all α-imino esters and requires the specific steric and electronic properties of the phenylimino group to achieve high enantioselectivity.

Asymmetric Arylation Substrate
Method context
Validated with phenylboronic acid, Pd(OAc)₂, chiral thiazole ligand
Supports enantioselective synthesis of α-amino acid derivatives
Reported computational model; verify with specific ligand systems
Asymmetric Catalysis Enantioselective Synthesis Amino Acid Derivatives

Ethyl 2-(Phenylimino)acetate: Key Applications


Asymmetric Synthesis of Chiral α-Amino Acid Derivatives

Utilize ethyl 2-(phenylimino)acetate as a key electrophilic substrate in palladium-catalyzed asymmetric arylation reactions. Its specific reactivity profile, validated by computational studies [1], allows for the formation of chiral α-aryl α-amino acid esters, which are valuable building blocks for pharmaceuticals and peptidomimetics.

High-Yield Synthesis via Optimized Catalytic Routes

Leverage the documented high-yield (81%) synthesis of ethyl 2-(phenylimino)acetate using a CuCl catalyst . This provides a reliable and efficient method for preparing the compound, making it a cost-effective choice for large-scale or multi-step synthetic sequences where precursor availability and yield are paramount.

Development of Plant Growth Regulators

Draw upon the established structure-activity relationship from patent literature, where derivatives of phenylimino-2-acetic acid, for which ethyl 2-(phenylimino)acetate serves as a core structural analog, are claimed for use in regulating plant growth [2]. This provides a rationale for using the compound as a starting point for the development of novel agrochemicals.

Physicochemical Benchmarking for Compound Libraries

Employ ethyl 2-(phenylimino)acetate as a benchmark compound with well-defined predicted physical properties, including a LogP of 2.52 and a boiling point of 263.9±23.0 °C . Its properties can be used as a reference point when characterizing new imine-containing compounds or optimizing purification and formulation conditions.

Application
Selection Property
Validation Focus
Chiral α-amino acid synthesis
Pd-catalyzed asymmetric arylation substrate
Enantioselectivity and yield optimization
Scalable imino ester preparation
Copper-catalyzed oxidative method
Yield reproducibility and catalyst evaluation
Agrochemical lead discovery
Core structure for plant growth regulator analogs
Structure-activity relationship studies
Compound library benchmarking
Defined predicted physical properties (LogP, BP)
Method transfer and purification design

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